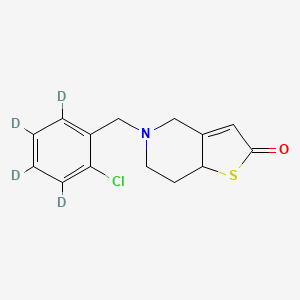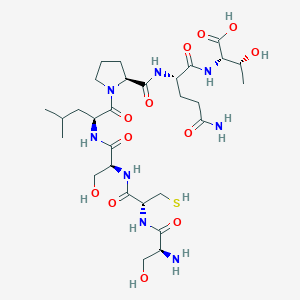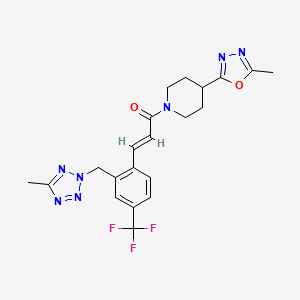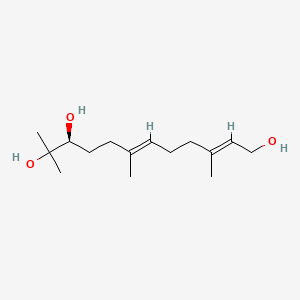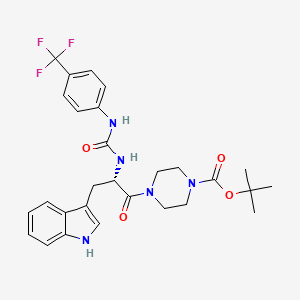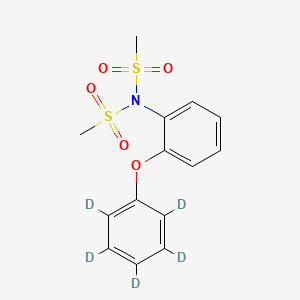
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: is a deuterated analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nimesulide due to its enhanced stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 typically involves the introduction of deuterium atoms into the Nimesulide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is widely used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Nimesulide.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of Nimesulide.
Drug Development: As a reference standard in the development of new NSAIDs with improved efficacy and safety profiles.
Biological Studies: To investigate the biological effects and mechanisms of action of Nimesulide and its analogs.
Mécanisme D'action
The mechanism of action of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation, pain, and fever. The deuterated form provides enhanced stability, allowing for more accurate studies of the drug’s effects and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Nimesulide: The non-deuterated parent compound with similar COX-2 inhibitory properties.
Celecoxib: Another selective COX-2 inhibitor used as an NSAID.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs.
Propriétés
Formule moléculaire |
C14H15NO5S2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-[2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3/i3D,4D,5D,8D,9D |
Clé InChI |
GLTNBGDWZIVPRX-YQYLVRRTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC=C2N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
SMILES canonique |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


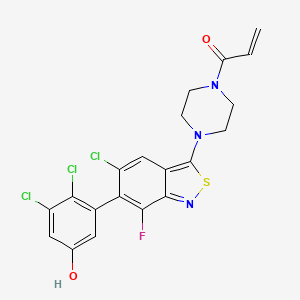

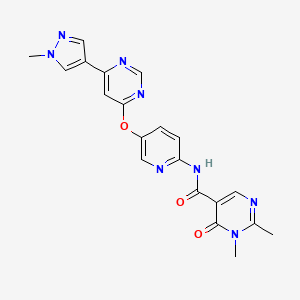
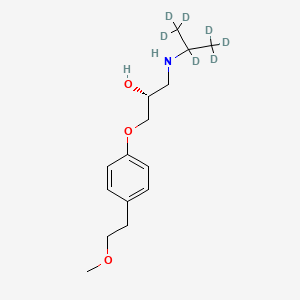
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)


